2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-ol
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Overview
Description
2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-ol is a heterocyclic compound that belongs to the class of chromeno-pyrimidine derivatives. These compounds are known for their diverse biological activities and potential applications in medicinal chemistry. The structure of this compound consists of a chromene ring fused with a pyrimidine ring, with a hydroxyl group at the 5-position and a methyl group at the 2-position.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-ol typically involves the ANRORC (Addition of Nucleophile, Ring Opening, and Ring Closure) reaction of 3-benzoyl chromones with benzamidines . This reaction is facilitated by the presence of a base and proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired product. The reaction conditions often include the use of solvents such as ethanol or methanol and temperatures ranging from room temperature to reflux conditions.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, using larger reaction vessels, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group at the 5-position can be oxidized to form a ketone.
Reduction: The chromene ring can be reduced to form a dihydrochromene derivative.
Substitution: The methyl group at the 2-position can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) can be employed.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base like sodium hydride (NaH) or potassium carbonate (K₂CO₃).
Major Products
Oxidation: Formation of 2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-one.
Reduction: Formation of 2-Methyl-5,6-dihydro-5H-chromeno[4,3-d]pyrimidin-5-ol.
Substitution: Formation of derivatives with various functional groups at the 2-position.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Medicine: Explored for its anticancer properties, showing cytotoxic activity against various cancer cell lines.
Industry: Potential use in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of 2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-ol involves its interaction with specific molecular targets, such as kinases. It acts as an inhibitor by binding to the active site of the enzyme, thereby preventing substrate access and subsequent phosphorylation events. This inhibition can lead to the disruption of cell cycle progression and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its kinase inhibitory activity and potential anticancer properties.
Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine: Another kinase inhibitor with a similar mechanism of action.
Uniqueness
2-Methyl-5H-chromeno[4,3-d]pyrimidin-5-ol is unique due to its specific structural features, such as the fused chromene and pyrimidine rings, and the presence of both a hydroxyl and a methyl group. These structural elements contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for further research and development.
Properties
CAS No. |
61466-16-8 |
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Molecular Formula |
C12H10N2O2 |
Molecular Weight |
214.22 g/mol |
IUPAC Name |
2-methyl-5H-chromeno[4,3-d]pyrimidin-5-ol |
InChI |
InChI=1S/C12H10N2O2/c1-7-13-6-9-11(14-7)8-4-2-3-5-10(8)16-12(9)15/h2-6,12,15H,1H3 |
InChI Key |
FTKVCKDRRWZYFF-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C2C(OC3=CC=CC=C3C2=N1)O |
Origin of Product |
United States |
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